molecular formula C18H14O2 B14327224 (3-Methoxyphenyl)(naphthalen-1-yl)methanone CAS No. 109251-88-9

(3-Methoxyphenyl)(naphthalen-1-yl)methanone

Cat. No.: B14327224
CAS No.: 109251-88-9
M. Wt: 262.3 g/mol
InChI Key: PJJMZIDNKIRXFK-UHFFFAOYSA-N
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Description

(3-Methoxyphenyl)(naphthalen-1-yl)methanone is an organic compound that features a methoxy-substituted phenyl group and a naphthyl group connected through a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxyphenyl)(naphthalen-1-yl)methanone typically involves the reaction of 3-methoxybenzaldehyde with naphthalene-1-carboxylic acid in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions with an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-Methoxyphenyl)(naphthalen-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

Scientific Research Applications

(3-Methoxyphenyl)(naphthalen-1-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Methoxyphenyl)(naphthalen-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to produce therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methoxyphenyl)(naphthalen-1-yl)methanone is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects .

Properties

CAS No.

109251-88-9

Molecular Formula

C18H14O2

Molecular Weight

262.3 g/mol

IUPAC Name

(3-methoxyphenyl)-naphthalen-1-ylmethanone

InChI

InChI=1S/C18H14O2/c1-20-15-9-4-8-14(12-15)18(19)17-11-5-7-13-6-2-3-10-16(13)17/h2-12H,1H3

InChI Key

PJJMZIDNKIRXFK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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